2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure
Mechanism of Action
Target of Action
The primary target of 2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a transcriptional regulator and has been identified as a potential therapeutic target for hematological malignancies .
Mode of Action
The compound acts as a selective inhibitor of CDK9 . By inhibiting CDK9, it disrupts the phosphorylation of the RNA polymerase II (RNAPII) complex, leading to a decrease in transcription of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc .
Biochemical Pathways
The inhibition of CDK9 affects the transcriptional elongation process, which is a critical step in gene expression. This results in the downregulation of anti-apoptotic proteins, leading to induced apoptosis in cancer cells .
Result of Action
The result of the compound’s action is a rapid, dose-dependent decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc, leading to apoptosis in the MV4-11 cell line . This suggests that the compound could have potential as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization reactions: It can form more complex ring structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in structure but with different substituents, leading to varied biological activities.
1,3-Oxazines: A broader class of compounds with similar core structures but different functional groups and applications.
Uniqueness
2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-bromoethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHROACODUTYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCBr)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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